molecular formula C21H16N2OS B2449012 Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- CAS No. 313549-65-4

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-

Cat. No.: B2449012
CAS No.: 313549-65-4
M. Wt: 344.43
InChI Key: RBSBQGIHULJQMN-UHFFFAOYSA-N
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Description

Introduction to Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-

Chemical Significance and Nomenclature

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- belongs to the benzamide class of organic compounds, distinguished by an amide bond between a benzene ring and a substituent. Its IUPAC name, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]benzamide , reflects its molecular architecture: a 2-methylbenzamide moiety connected via an amide linkage to a 2-thiazolyl group substituted at the 4-position with a 2-naphthyl group.

The compound’s significance lies in its hybrid structure, which integrates three pharmacologically relevant scaffolds:

  • Benzamide : Known for interactions with enzymes and receptors in medicinal chemistry.
  • Thiazole : A sulfur-nitrogen heterocycle with antibacterial, antiviral, and anticancer properties.
  • 2-Naphthyl : Enhances lipophilicity and π-π stacking interactions, critical for targeting hydrophobic binding sites.
Key Molecular Data
Property Value Source
Molecular Formula C₂₁H₁₆N₂OS
Molecular Weight 344.43 g/mol
SMILES C1(=NC(C2=CC3=C(C=CC=C3)C=C2)=CS1)NC(C1=CC=CC=C1C)=O
InChIKey RBSBQGIHULJQMN-UHFFFAOYSA-N

Structural Motifs: Thiazole and Naphthyl Group Synergy

The compound’s structure is defined by two key motifs:

Thiazole Ring

The 2-thiazolyl group is a five-membered heterocycle containing sulfur and nitrogen atoms. Its electron-rich nature enables participation in hydrogen bonding, metal coordination, and π-π interactions. The 4-substitution with a 2-naphthyl group creates steric and electronic effects that modulate reactivity and biological activity.

2-Naphthyl Group

The 2-naphthyl substituent introduces:

  • Aromaticity : Extended π-conjugation for enhanced binding to hydrophobic pockets.
  • Steric Bulk : Limits rotational freedom, favoring specific bioactive conformations.
  • Electron Donor/Acceptor Effects : Modulates electronic properties of the thiazole ring.
Synergistic Interactions

The thiazole and naphthyl groups synergize to:

  • Increase hydrophobicity : Enhancing membrane permeability.
  • Enable multi-target interactions : Thiazole for hydrogen bonding, naphthyl for hydrophobic contacts.
  • Tune redox activity : Thiazole’s sulfur atom participates in redox cycles.

Historical Context in Heterocyclic Chemistry Research

The development of thiazole derivatives dates to the early 20th century, with foundational work by Hantzsch and later by Cook–Heilbron. Modern interest in benzamide-thiazole hybrids emerged from:

  • Anticancer drug design : Thiazole-based kinase inhibitors.
  • Antimicrobial research : Thiazole’s sulfur atom mimics natural substrates.
  • **Mult

Properties

IUPAC Name

2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-2-5-9-18(14)20(24)23-21-22-19(13-25-21)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBQGIHULJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Naphthyl)-2-Aminothiazole

The thiazole core is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of thiourea with α-bromo-2-naphthyl ketone:
$$
\text{Thiourea} + \alpha\text{-Bromo-2-naphthyl ketone} \xrightarrow{\text{EtOH, reflux}} 4\text{-(2-Naphthyl)-2-aminothiazole} + \text{HBr}
$$
Optimization Notes :

  • Reaction time: 12–16 hours under reflux in ethanol.
  • Yield: 60–75% after recrystallization from ethyl acetate/hexanes.

Activation of 2-Methylbenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$
\text{2-Methylbenzoic acid} + \text{EDCI} \xrightarrow{\text{HOBt, DMF}} \text{Active ester intermediate}
$$
Key Parameters :

  • Temperature: 0°C initial, warming to room temperature.
  • Stoichiometry: 1.2 equivalents of EDCI relative to the acid.

Amide Bond Formation

The active ester reacts with 4-(2-naphthyl)-2-aminothiazole in the presence of N,N-diisopropylethylamine (DIPEA) to facilitate deprotonation:
$$
\text{Active ester} + \text{4-(2-Naphthyl)-2-aminothiazole} \xrightarrow{\text{DIPEA, DMF}} \text{Target compound} + \text{Byproducts}
$$
Purification :

  • Crude product is washed with 1 N HCl and brine.
  • Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields 45–55% pure product.

Pathway B: Thiazole Ring Construction on a Benzamide Scaffold

Synthesis of N-(2-Methylbenzoyl)thiourea

Thiourea is functionalized with 2-methylbenzoyl chloride in pyridine:
$$
\text{2-Methylbenzoyl chloride} + \text{Thiourea} \xrightarrow{\text{Pyridine, reflux}} N\text{-(2-Methylbenzoyl)thiourea}
$$
Reaction Conditions :

  • Reflux for 6 hours.
  • Yield: 70–80% after crystallization.

Cyclization with α-Bromo-2-Naphthyl Ketone

The thiourea derivative undergoes cyclization with α-bromo-2-naphthyl ketone in ethanol:
$$
N\text{-(2-Methylbenzoyl)thiourea} + \alpha\text{-Bromo-2-naphthyl ketone} \xrightarrow{\text{EtOH, reflux}} \text{Target compound} + \text{HBr}
$$
Challenges :

  • Steric hindrance from the naphthyl group reduces cyclization efficiency (yield: 35–40%).
  • Requires excess α-bromo ketone (2.5 equivalents) and extended reflux (24 hours).

Comparative Analysis of Synthetic Pathways

Parameter Pathway A Pathway B
Overall Yield 45–55% 25–35%
Reaction Complexity Moderate High
Purification Difficulty Low Moderate
Scalability High Low

Key Insights :

  • Pathway A is preferred for scalability and reproducibility due to modular intermediates.
  • Pathway B suffers from low yields due to steric and electronic factors.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$ ^1 \text{H} $$ NMR (DMSO-$$ d_6 $$) :
    • δ 2.35 (s, 3H, CH$$ _3 $$), 7.24–8.15 (m, 11H, aromatic), 10.12 (s, 1H, NH).
  • $$ ^{13} \text{C} $$ NMR :
    • δ 21.4 (CH$$ _3 $$), 118.9–138.7 (aromatic carbons), 165.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : $$ m/z $$ 344.0983 [M+H]$$ ^+ $$.
  • Theoretical : $$ m/z $$ 344.0983 for $$ \text{C}{21}\text{H}{16}\text{N}_2\text{OS} $$.

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, 70:30 acetonitrile/water).

Optimization Strategies and Challenges

Solvent Selection

  • DMF vs. THF : DMF improves solubility of aromatic intermediates but complicates purification.
  • Ethanol : Ideal for Hantzsch cyclization but limits temperature control.

Coupling Reagents

  • EDCI/HOBt : Superior to DCC (dicyclohexylcarbodiimide) in minimizing racemization.
  • Alternative : O-(7-Azabenzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HATU) increases yield by 10–15% but raises costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene or naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

Synthetic Building Block
Benzamide derivatives are widely utilized as building blocks in organic synthesis. The compound can serve as a precursor for the development of more complex molecules due to its reactivity. Its synthesis typically involves the reaction of 2-methylbenzoyl chloride with 4-(2-naphthyl)-2-thiazolamine in the presence of a base such as triethylamine.

Table 1: Synthetic Routes for Benzamide Derivatives

Reaction TypeReactantsConditions
Amide Formation2-methylbenzoyl chloride + thiazolamineBase (triethylamine), inert atmosphere
Coupling ReactionsDiazotized arylamines with thiazole derivativesBasic media

Biological Applications

Enzyme Inhibition
Research indicates that Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- exhibits potential as an enzyme inhibitor. It interacts with specific enzymes, making it a candidate for drug development aimed at treating diseases related to enzyme dysfunction.

Antimicrobial and Anticancer Properties
The compound has been investigated for its antimicrobial and anticancer activities. Studies suggest that it can inhibit the growth of certain cancer cell lines and may possess anti-inflammatory properties. For instance, a related compound demonstrated significant activity against Plasmodium falciparum, indicating potential applications in malaria treatment .

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerCancer cell lines (e.g., MCF-7)Reduced proliferation
Anti-inflammatoryIn vitro modelsDecreased cytokine production

Medicinal Applications

Therapeutic Investigations
The compound is being explored for its therapeutic potential in various diseases. Its unique structure allows it to modulate biochemical pathways effectively, which is crucial for developing new treatments. For example, compounds with similar structures have been shown to inhibit histone deacetylases, which play a role in cancer progression .

Case Study: Anti-Malarial Activity
A study focusing on related benzamide compounds revealed that certain derivatives exhibited up to 21-fold greater potency against P. falciparum compared to standard treatments like chloroquine. This highlights the potential of benzamide derivatives as leads in anti-malarial drug development .

Mechanism of Action

The mechanism of action of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.

Comparison with Similar Compounds

    Benzamide: The simplest form of the compound, used as a starting material for various derivatives.

    2-methylbenzamide: A methyl-substituted derivative with similar reactivity.

    Naphthyl-substituted benzamides: Compounds with naphthyl groups that exhibit similar biological activities.

Uniqueness: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to the presence of both a naphthyl group and a thiazole ring. This unique combination enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in scientific research and industrial applications.

Biological Activity

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-
  • Molecular Formula: C16_{16}H14_{14}N2_{2}S
  • Molecular Weight: 282.36 g/mol

Biological Activity

Benzamide derivatives have been extensively studied for their biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. The compound exhibits several notable properties:

  • Enzyme Inhibition:
    • The compound has been identified as a potential inhibitor of specific enzymes, making it a candidate for drug development targeting diseases related to enzyme dysfunction. Its interaction with enzymes can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
  • Antimicrobial Properties:
    • Research indicates that benzamide derivatives can exhibit antimicrobial effects. Studies have shown that certain derivatives demonstrate activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity:
    • Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- has been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- exerts its biological effects involves several pathways:

  • Enzyme Binding: The compound binds to the active sites of specific enzymes, inhibiting their activity. This action can disrupt normal cellular processes, leading to reduced inflammation or inhibited tumor growth .
  • Cell Cycle Modulation: It influences cell cycle progression in cancer cells, promoting apoptosis and preventing further proliferation .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this benzamide derivative:

StudyFindings
Study on Enzyme Inhibition Demonstrated that the compound effectively inhibits cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory pathways .
Antimicrobial Efficacy Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Evaluation Reported IC50_{50} values indicating potent inhibition of proliferation in breast cancer cell lines (MCF7) with mechanisms involving apoptosis .

Comparative Analysis

To understand the uniqueness of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-, it is helpful to compare it with similar compounds:

CompoundStructureBiological Activity
BenzamideSimple benzamide structureBaseline activity as an enzyme inhibitor
2-MethylbenzamideMethyl substitution on benzamideSimilar enzyme inhibition but less potency
Naphthyl-substituted benzamidesIncorporates naphthyl groupEnhanced biological activity due to increased lipophilicity

Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to its unique structural features combining both naphthyl and thiazole rings, which enhance its interaction with biological targets and increase its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]benzamide?

  • Methodological Answer : The compound typically requires multi-step synthesis, starting with cyclization to construct the thiazole-naphthyl core. For example, thiazole rings are often formed via Hantzsch thiazole synthesis using α-haloketones and thioureas. Subsequent coupling reactions (e.g., amidation) introduce the benzamide moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt) are critical for yield optimization. Purity is confirmed via HPLC or LC-MS, and intermediates should be characterized using 1H^1H-NMR and FT-IR .

Q. How can structural integrity and purity be validated post-synthesis?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is the gold standard for confirming 3D structure. For routine validation, use 1H^1H-/13C^{13}C-NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight confirmation. Purity ≥95% is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or SRB) across cancer cell lines (e.g., MDA-MB-468 for breast cancer) to determine GI50_{50} values. Parallel enzyme inhibition assays (e.g., kinase profiling for PI3K or Nek2) can identify mechanistic targets. Use DMSO as a solvent control, ensuring final concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictions in GI50_{50} values across cell lines be systematically analyzed?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake, metabolic stability, or off-target effects. Conduct pharmacokinetic studies (e.g., plasma stability assays) and compare gene expression profiles (e.g., RNA-seq of responsive vs. resistant lines) to identify resistance mechanisms. Validate using siRNA knockdown of suspected targets (e.g., Hec1/Nek2) to confirm pathway specificity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer : Modify formulation using co-solvents (e.g., PEG-400 or Cremophor EL) or nanoparticle encapsulation. Alternatively, synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters). Monitor solubility via shake-flask method and bioavailability via pharmacokinetic profiling in rodent models .

Q. How can computational tools guide the optimization of this compound’s binding affinity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., PI3K or Nek2). Use MD simulations to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues). Validate predictions with site-directed mutagenesis and SPR-based binding assays .

Q. What experimental approaches resolve conflicting data in enzyme inhibition vs. cellular activity?

  • Methodological Answer : Discrepancies may stem from off-target effects or cellular efflux. Use orthogonal assays:

  • In vitro : Surface plasmon resonance (SPR) for direct binding affinity.
  • In cellulo : Thermal shift assays to confirm target engagement.
  • In silico : Chemoproteomics to map interactomes .

Q. How is the compound’s mechanism of action validated in spindle checkpoint disruption?

  • Methodological Answer : Employ immunofluorescence microscopy to visualize mitotic defects (e.g., misaligned chromosomes). Quantify Nek2 protein levels via Western blot and co-immunoprecipitation to assess Hec1/Nek2 complex disruption. Compare mitotic arrest duration in synchronized cell lines treated with vs. without the compound .

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